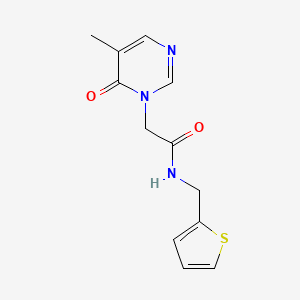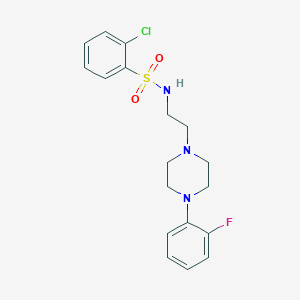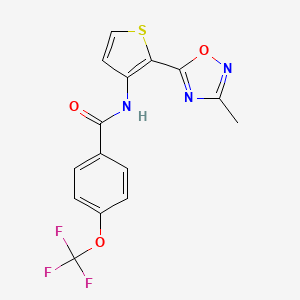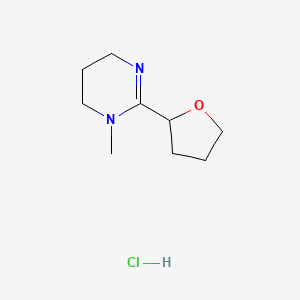
1-Methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine; hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrimidine derivative that is commonly used as a reagent in various biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Research on Biginelli compounds, closely related to the pyrimidine structure of interest, focuses on their synthesis and subsequent reactions, revealing their utility in creating biologically active heterocyclic compounds. The study by Kappe and Roschger (1989) details various reactions of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, indicating the versatility of pyrimidine derivatives in organic synthesis Kappe & Roschger, 1989.
Interaction with DNA
Zhang et al. (2013) explored the crystal structure and DNA interaction of a hydrochloric acid salt of a pyrimidine derivative. This study illustrates the potential for pyrimidine compounds to interact with DNA, which could be crucial for designing drugs targeting genetic materials Zhang et al., 2013.
Antimicrobial and Antiviral Activities
The antimicrobial and antiviral properties of pyrimidine derivatives have been a significant focus of research. Shastri and Post (2019) synthesized novel dihydropyrimidine-5-carboxylic acids, exhibiting significant antibacterial and antifungal activities, demonstrating the potential of pyrimidine derivatives in developing new antimicrobial agents Shastri & Post, 2019. Moreover, Loakes et al. (1995) examined the antiviral activity of bicyclic pyrimidine nucleosides against various viruses, identifying compounds with potential therapeutic applications against herpes simplex and varicella-zoster viruses Loakes et al., 1995.
Conformational and Structural Studies
Investigations into the molecular and electronic structures of pyrimidine derivatives, as conducted by Shishkin and Antonov (1996), provide foundational knowledge on their conformational flexibility. This information is crucial for understanding the reactivity and interaction potential of these compounds Shishkin & Antonov, 1996.
Propiedades
IUPAC Name |
1-methyl-2-(oxolan-2-yl)-5,6-dihydro-4H-pyrimidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c1-11-6-3-5-10-9(11)8-4-2-7-12-8;/h8H,2-7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKSBFNOXZSBKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN=C1C2CCCO2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2361489.png)
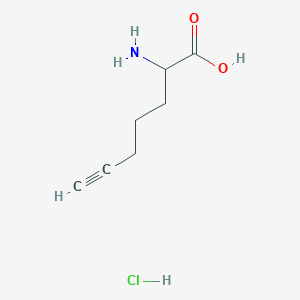
![Tert-butyl 4-[[2,2-dimethylpropanoyl(methyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B2361491.png)
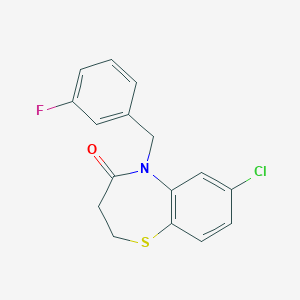
![N-(2-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2361494.png)
![3-(3,4-Dimethoxyphenyl)-3-[(furan-2-carbonyl)-amino]propionic acid](/img/structure/B2361496.png)
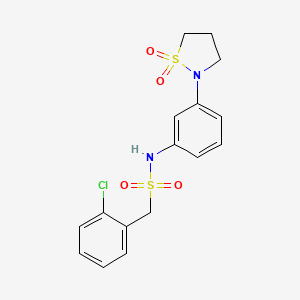
![6-Methylpyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2361498.png)
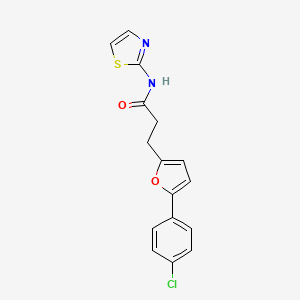
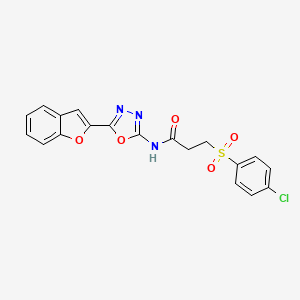
![3-amino-N-(4-bromophenyl)-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2361504.png)
